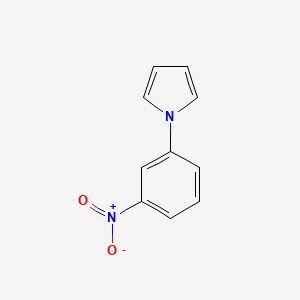

1-(3-nitrophenyl)-1H-pyrrole

Übersicht

Beschreibung

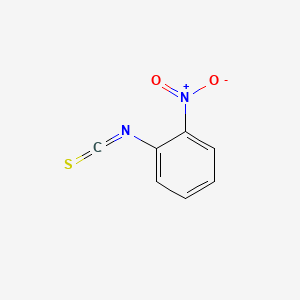

The compound 1-(3-nitrophenyl)-1H-pyrrole is a heterocyclic organic molecule that is part of a broader class of pyrrole derivatives. Pyrroles are five-membered aromatic rings with a nitrogen atom. The presence of a nitro group attached to the phenyl ring at the 3-position introduces electron-withdrawing characteristics, which can significantly influence the chemical behavior and physical properties of the molecule.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those with nitrophenyl groups, often involves multi-step reactions that can include cyclization and substitution processes. For instance, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines demonstrates the use of N-propargylic β-enaminones, which undergo α-sulfenylation and nucleophilic cyclization to yield the desired pyrrolines with good to high yields . This method shows tolerance to various substituents, indicating a potential pathway for synthesizing related 1-(3-nitrophenyl)-1H-pyrrole compounds.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be determined using techniques such as NMR, HRMS, and X-ray crystallography. For example, the structure of pyrrolidine-2,3-dione derivatives from a related compound, 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one, was confirmed using 1D and 2D NMR and HRMS . The crystal structure of another derivative, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, revealed that the pyrrole and phenyl rings are mainly planar, with slight twisting of the NO2 group out of the phenyl plane .

Chemical Reactions Analysis

The presence of the nitro group on the phenyl ring can influence the reactivity of the pyrrole derivative in various chemical reactions. For instance, the excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine undergo ultrafast deactivation through processes like internal conversion and intersystem crossing, which are sensitive to solvent polarity . Radical addition reactions of alcohols to 1-(4-nitrophenyl)-5H-pyrrolin-2-one have also been studied, showing the formation of substituted pyrrolidones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-nitrophenyl)-1H-pyrrole derivatives are influenced by the substituents on the pyrrole ring. The crystal structure of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole provides insights into the acid/base characteristics and the potential for chemical polymerization . The electrochromic properties of a copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and EDOT indicate that the nitrophenyl-pyrrole moiety can contribute to distinct color changes and electronic properties in materials .

Wissenschaftliche Forschungsanwendungen

Electrochemical and Optical Properties

- 1-(3-nitrophenyl)-1H-pyrrole derivatives exhibit significant electrochromic properties, making them suitable for electrochromic devices. These materials can change colors under electrical stimulation, useful in applications like smart windows and displays (Variş et al., 2006).

Nonlinear Optical Applications

- Pyrrole-based hydrazone organic nonlinear optical crystals, including derivatives of 1-(3-nitrophenyl)-1H-pyrrole, have been synthesized, showing significant macroscopic nonlinearity. These materials are promising for applications in optical communication and laser technology (Kwon et al., 2008).

Thermochemical Properties

- The thermochemistry of (nitrophenyl)pyrroles, including 1-(3-nitrophenyl)-1H-pyrrole, has been investigated, providing insights into their stability and reactivity. Such data are crucial for the development of pyrrole-based materials in various chemical processes (Santos & Silva, 2010).

Anion Binding and Color Change

- Nitrophenyl derivatives of pyrrole, like 1-(3-nitrophenyl)-1H-pyrrole, have been shown to bind anions and signal deprotonation through color change. This property is useful in sensor technologies for detecting specific ions or molecules (Camiolo et al., 2003).

Corrosion Inhibition

- Some 1H-pyrrole derivatives, structurally related to 1-(3-nitrophenyl)-1H-pyrrole, act as effective corrosion inhibitors for metals in acidic environments. Understanding these properties can aid in developing new materials for corrosion protection (Zarrouk et al., 2015).

Safety and Hazards

Zukünftige Richtungen

The future directions for 1-(3-nitrophenyl)-1H-pyrrole could involve further exploration of its diverse biological and clinical applications . Additionally, the development of more efficient synthesis methods and the investigation of its potential uses in various industries could be areas of interest .

Wirkmechanismus

Target of Action

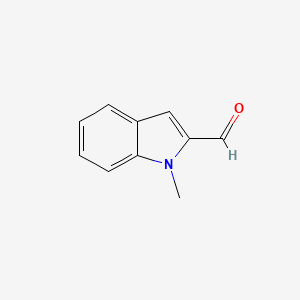

It’s worth noting that indole derivatives, which share a similar structure with pyrrole compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that indole derivatives can affect a wide range of biochemical pathways due to their ability to interact with multiple receptors . The downstream effects of these interactions would depend on the specific receptors involved and the nature of the interactions.

Result of Action

Based on the known activities of indole derivatives, it’s possible that the compound could have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

1-(3-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWSUEQDVMZTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297606 | |

| Record name | 1-(3-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4310-42-3 | |

| Record name | 4310-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

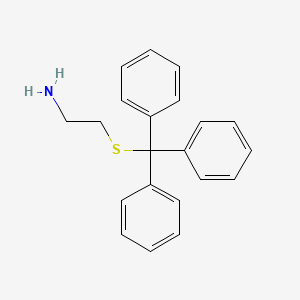

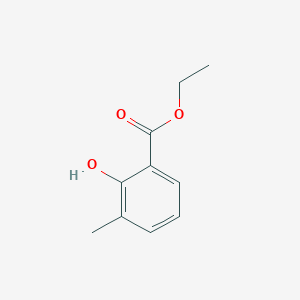

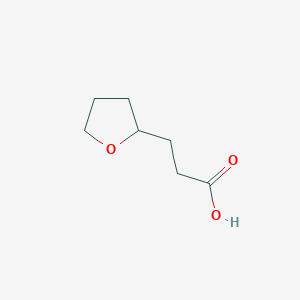

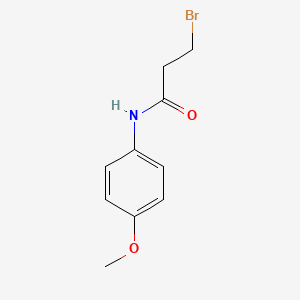

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

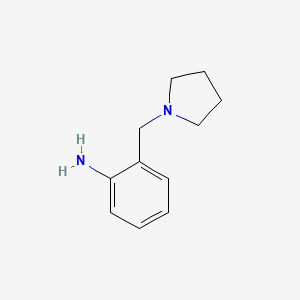

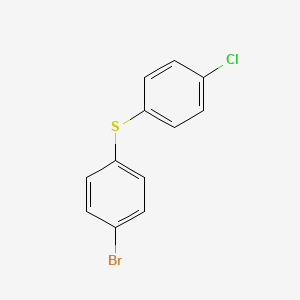

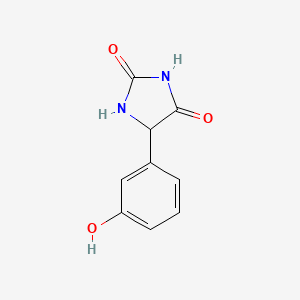

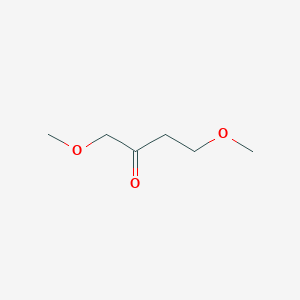

Feasible Synthetic Routes

Q & A

Q1: How does 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione impact Kalirin activity in smooth muscle cells?

A1: The research paper states that 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione acts as a Kalirin Rho-guanine nucleotide exchange factor -1 inhibitor []. While the precise mechanism of inhibition isn't detailed in this study, the result of this inhibition is a decrease in Rac1 activation in smooth muscle cells. This suggests that 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione likely interferes with the interaction between Kalirin and Rac1, preventing Kalirin from performing its guanine nucleotide exchange factor activity specifically on Rac1. This subsequently affects downstream signaling pathways, including those involved in cell migration and proliferation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.